5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine
Overview
Description
5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a 2,4-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,4-dichlorobenzoyl chloride with thiosemicarbazide under basic conditions to form the thiadiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, higher yields, and reduced production costs. The use of continuous flow reactors also minimizes the formation of by-products and enhances the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thioether or amine.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chlorine atoms.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers and amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Medicine: It has shown potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: The compound is used in the development of agrochemicals, such as herbicides and pesticides, due to its ability to disrupt the growth of unwanted plants and pests.
Mechanism of Action
The mechanism of action of 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis.
Pathways Involved: By disrupting key biochemical pathways, the compound can induce cell death in microorganisms or cancer cells. It may also interfere with the synthesis of essential biomolecules, leading to the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-amine and 5-(2,4-Dichlorophenyl)-1,3,4-triazole-2-amine share structural similarities but differ in their heterocyclic rings.
Uniqueness: The presence of the thiadiazole ring in this compound imparts unique chemical and biological properties. For instance, the sulfur atom in the thiadiazole ring can participate in additional interactions, enhancing the compound’s biological activity and stability.
Biological Activity
5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential as an antimicrobial, anticancer, and antiviral agent. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and comparative analyses with related compounds.
Chemical Structure and Properties
The compound features a thiadiazole ring substituted with a 2,4-dichlorophenyl group. The presence of chlorine atoms enhances its biological activity by influencing electronic properties and reactivity.
Property | Value |
---|---|
Molecular Formula | C₉H₇Cl₂N₃S |
Molecular Weight | 232.13 g/mol |
CAS Number | 28004-63-9 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes involved in DNA replication and protein synthesis, leading to cell death in microorganisms and cancer cells .
- Cell Growth Inhibition : By disrupting essential biochemical pathways, it inhibits cell growth and proliferation .
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Compounds with similar structures have shown effectiveness against various bacterial strains including E. coli and S. aureus, with minimum inhibitory concentration (MIC) values ranging from 62.5 μg/mL to 500 μg/mL depending on the specific derivative .
- Antifungal Activity : The compound also demonstrates antifungal properties against pathogens like Aspergillus niger and Penicillium spp. .
Anticancer Activity
Several studies have established the anticancer potential of thiadiazole derivatives:
- Cytotoxicity : The compound has shown cytotoxic effects against multiple cancer cell lines such as HCT116 (human colon cancer) and MCF-7 (human breast cancer), with IC₅₀ values reported between 0.28 μg/mL to 10 μg/mL .
- Mechanisms of Action : The anticancer activity is linked to the inhibition of tubulin polymerization and interference with cell cycle progression .
Structure-Activity Relationship (SAR)
The SAR studies reveal that substituents on the thiadiazole ring significantly impact biological activity:
- Electron-Withdrawing Groups : Chlorine substituents enhance antimicrobial activity by increasing the electron deficiency of the aromatic system .
- Hydrophobic Interactions : The presence of hydrophobic groups increases binding affinity to biological targets, improving overall efficacy .
Comparative Analysis
When compared to similar compounds such as 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole derivatives, the unique thiadiazole structure provides distinct advantages in terms of biological stability and activity.
Compound Type | Biological Activity |
---|---|
Thiadiazole Derivatives | Broad-spectrum antimicrobial and anticancer activities |
Oxadiazole Derivatives | Limited anticancer effects compared to thiadiazoles |
Case Studies
-
Antiviral Activity Against Tobacco Mosaic Virus (TMV) :
A study synthesized novel chiral derivatives that exhibited anti-TMV potency. These derivatives were derived from similar thiadiazole structures and showed promising results in reducing viral replication . -
Cytotoxicity in Cancer Models :
Research demonstrated that specific derivatives exhibited significant cytotoxicity against various cancer cell lines with IC₅₀ values indicating potent activity at low concentrations .
Properties
IUPAC Name |
5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3S/c9-4-1-2-5(6(10)3-4)7-12-13-8(11)14-7/h1-3H,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZULSYPOPMUED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40950691 | |
Record name | 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2(3H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40950691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24805563 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
28004-63-9 | |
Record name | 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28004-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,4-Thiadiazol-2-amine, 5-(2,4-dichlorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028004639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2(3H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40950691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the synthetic route for producing 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine?
A1: this compound is synthesized through a two-step reaction. First, 2,4-dichlorobenzaldehyde reacts with thiosemicarbazide. This reaction results in the formation of an intermediate product through an addition reaction. Subsequently, this intermediate undergoes cyclization to yield the final product, this compound [].
Q2: How is the structure of this compound and its derivatives confirmed?
A2: The structures of this compound and its derivatives, which include several Schiff bases, are characterized using spectroscopic techniques. These techniques include Infrared Spectroscopy (IR) and proton Nuclear Magnetic Resonance spectroscopy (1HNMR) [, ]. These methods provide insights into the functional groups and arrangement of atoms within the molecules.
Q3: Can you provide an example of a derivative of this compound and its synthesis?
A3: One example is Diethyl {methyl}phosphonate. This compound is synthesized by reacting this compound with 4-methoxybenzaldehyde to form N-(4-methoxybenzylidene)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine (a Schiff base derivative). This Schiff base then reacts with diethyl phosphite to yield the final phosphonate product [].
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